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Introduction

CX-6258 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the
PIM kinase family.[1][2] The PIM (Provirus Integration site for Moloney murine leukemia virus)
kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and
PIM-3.[2] These kinases are key regulators of cell survival, proliferation, and apoptosis, and
their overexpression is implicated in various hematological malignancies and solid tumors.[2][3]
CX-6258 is characterized as a pan-PIM kinase inhibitor, demonstrating high potency against all
three isoforms.[4][5] This guide provides a comparative overview of the selectivity profile of CX-
6258 hydrochloride against its primary targets and other kinases, supported by available
experimental data.

Data Presentation: Kinase Inhibition Profile of CX-
6258

The inhibitory activity of CX-6258 has been quantified against the three PIM kinase isoforms
and other select kinases. The half-maximal inhibitory concentration (IC50) values, which
represent the concentration of the inhibitor required to reduce kinase activity by 50%, are
summarized below. Lower IC50 values are indicative of higher potency.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b606854?utm_src=pdf-interest
https://www.benchchem.com/product/b606854?utm_src=pdf-body
https://www.researchgate.net/publication/262883176_Discovery_of_CX-6258_A_Potent_Selective_and_Orally_Efficacious_pan-Pim_Kinases_Inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025662/
https://en.wikipedia.org/wiki/PIM1
https://www.medchemexpress.com/cx-6258.html
https://www.abmole.com/products/cx-6258.html
https://www.benchchem.com/product/b606854?utm_src=pdf-body
https://www.benchchem.com/product/b606854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Validation & Comparative
Check Availability & Pricing

Kinase Target IC50 (nM) Comments
PIM-1 5 Primary Target[4][5][6][7]
PIM-2 25 Primary Target[4][5][6][7]
PIM-3 16 Primary Target[4][5][6][7]
Off-target activity noted. Fms-
like tyrosine kinase 3 (FIt-3) is
Flt-3 134
known to regulate PIM kinase
expression in leukemia.[1][2]
Histone H3-associated protein
serine/threonine kinase
o (HASPIN) is also inhibited, but
HASPIN Inhibition reported

specific IC50 values are not
detailed in the provided

literature.[8]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for establishing a compound's
selectivity profile. The IC50 values for CX-6258 against the PIM kinases were determined using
radiometric assays.

PIM Kinase Radiometric Assays|[6]

e Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [y-
32P]ATP or [y-33P]ATP) onto a specific substrate peptide by the kinase. The amount of
radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of
the compound being tested.

e Enzymes: Recombinant human PIM-1, PIM-2, and PIM-3 kinases.

e Substrate: A common substrate peptide, RSRHSSYPAGT, was utilized for all three PIM
kinase assays.

e Assay Conditions:
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o PIM-1 Assay: Conducted in the presence of 30 uM ATP.
o PIM-2 Assay: Conducted in the presence of 5 uyM ATP.

o PIM-3 Assay: Conducted in the presence of 155 uM ATP.

e Procedure:

o The respective PIM kinase, the substrate peptide, and varying concentrations of CX-6258
were incubated in a reaction buffer.

o The kinase reaction was initiated by the addition of radiolabeled ATP at the specified
concentrations.

o Following incubation, the reaction was stopped, and the substrate was separated from the
free radiolabeled ATP.

o The radioactivity incorporated into the substrate was quantified using a scintillation
counter.

o IC50 values were calculated by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.
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Assay Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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CX-6258 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606854+#selectivity-profile-of-cx-6258-hydrochloride-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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